Methyl thieno[3,4-b]thiophene-2-carboxylate
Overview
Description
Methyl thieno[3,4-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the family of thiophene derivatives Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and material science
Mechanism of Action
Target of Action
Methyl thieno[3,4-b]thiophene-2-carboxylate is a thiophene-based conjugated molecule . Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . They have been widely used in the development of donor and acceptor materials in organic solar cells .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets in organic optoelectronics . The introduction of different functional groups at the C3-position can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic optoelectronics . The compound’s interaction with its targets leads to changes in the photophysical properties of the system .
Pharmacokinetics
It is known that the compound is a light-yellow to brown powder or crystals . It is stored in a refrigerator and shipped at room temperature .
Result of Action
The result of the action of this compound is the modulation of the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate . This modulation is achieved through the introduction of different functional groups at the C3-position .
Action Environment
The action environment of this compound is primarily in the field of organic optoelectronics . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including temperature .
Biochemical Analysis
Biochemical Properties
Methyl thieno[3,4-b]thiophene-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell health . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity is particularly significant, as it can lead to alterations in metabolic pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular responses. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with enzymes involved in oxidative stress responses are particularly noteworthy, as they can lead to significant alterations in cellular metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s ability to bind to specific transporters allows it to be efficiently distributed within cells, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules, leading to more targeted and efficient biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[3,4-b]thiophene-2-carboxylate typically involves the following steps:
Cu-mediated coupling: This method involves the coupling of 4-bromothiophene-3-carbaldehyde with 2-mercaptoacetate to form the desired product.
Non-catalytic multi-step cyclization: This method involves the cyclization of 3-substituted thiophene-2-carboxylate through a series of reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl thieno[3,4-b]thiophene-2-carboxylate has several scientific research applications, including:
Organic Electronics: The compound is used as a building block for the synthesis of conjugated polymers and small molecules for organic solar cells and organic field-effect transistors.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is used in the development of materials with unique photophysical properties, such as light-emitting diodes and sensors.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]thiophene-2-carboxylate: Similar in structure but without the methyl group.
Thieno[2,3-b]thiophene-2-carboxylate: An isomer with different substitution patterns.
Benzo[b]thiophene-2-carboxylate: Contains a benzene ring fused to the thiophene ring.
Uniqueness
Methyl thieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronics .
Properties
IUPAC Name |
methyl thieno[2,3-c]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQBTRYNPBOBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CSC=C2S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262119 | |
Record name | Methyl thieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14630-09-2 | |
Record name | Methyl thieno[3,4-b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14630-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl thieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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